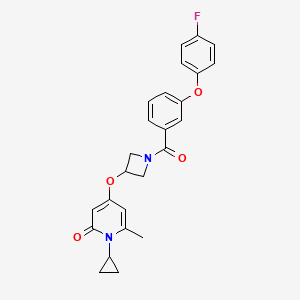
1-cyclopropyl-4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H23FN2O4 and its molecular weight is 434.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Cyclopropyl-4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a cyclopropyl group, a pyridine ring, and a fluorophenoxybenzoyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Molecular Formula : C21H22FNO3
Molecular Weight : 339.41 g/mol
SMILES Notation : Cc1ccc(cc1)c2n(c(=O)c(c(c2)C(C3CCN(C3)C(=O)C4=CC=C(C=C4)F)O)C(=O)N(C)C(=O)C(C5=CC=CC=C5)=O)
Research indicates that this compound may exert its biological effects through several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, particularly those related to cancer proliferation and survival .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is critical in diseases such as arthritis and other inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Kinase Inhibition | Moderate (IC50 in low nanomolar range) | |
| Antimicrobial | Effective against specific strains | |
| Anti-inflammatory | Significant reduction in markers |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.
- Cancer Research : A study demonstrated that compounds with similar structures inhibited tumor growth in xenograft models, suggesting that this compound may have anticancer properties .
- Infection Models : In vitro assays indicated that derivatives effectively reduced bacterial load in infected cell lines, supporting further investigation into its use as an antibiotic .
- Inflammatory Disorders : Animal models showed a decrease in inflammatory cytokines following treatment with structurally analogous compounds, indicating potential therapeutic benefits for inflammatory diseases .
Propiedades
IUPAC Name |
1-cyclopropyl-4-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O4/c1-16-11-22(13-24(29)28(16)19-7-8-19)32-23-14-27(15-23)25(30)17-3-2-4-21(12-17)31-20-9-5-18(26)6-10-20/h2-6,9-13,19,23H,7-8,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSTVDJGCSGGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














